

# Lenvatinib LC-MS/MS Assay: A Comparative Guide to Linearity and Range Determination

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For researchers, scientists, and drug development professionals engaged in the bioanalysis of Lenvatinib, establishing a robust, reliable, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is paramount. A critical aspect of this assay validation is the determination of its linearity and analytical range. This guide provides a comparative overview of published LC-MS/MS methods for the quantification of Lenvatinib in human plasma, with a focus on these key validation parameters.

## Comparison of Linearity and Range for Lenvatinib LC-MS/MS Assays

The following table summarizes the linearity and range of several published LC-MS/MS methods for the quantification of Lenvatinib in human plasma. This allows for a direct comparison of the analytical performance of different methodologies.



| Linearity<br>Range       | LLOQ        | ULOQ         | Correlation<br>Coefficient (r²) | Reference |
|--------------------------|-------------|--------------|---------------------------------|-----------|
| 0.50–2000<br>ng/mL       | 0.50 ng/mL  | 2000 ng/mL   | ≥0.9968                         | [1]       |
| 1–1000 ng/mL             | 1 ng/mL     | 1000 ng/mL   | Not Reported                    | [2]       |
| 0.2–1000 ng/mL           | 0.2 ng/mL   | 1000 ng/mL   | Not Reported                    |           |
| 9.6–200 ng/mL            | 9.6 ng/mL   | 200 ng/mL    | >0.997                          | [3][4]    |
| 5.00-2000<br>ng/mL (DBS) | 5.00 ng/mL  | 2000 ng/mL   | ≥0.998                          |           |
| 10.20–501.60<br>pg/mL    | 10.20 pg/mL | 501.60 pg/mL | ≥0.995                          |           |
| 28–1120 ng/mL            | 28 ng/mL    | 1120 ng/mL   | 0.999                           |           |

**DBS: Dried Blood Spot** 

# Experimental Workflow for Lenvatinib LC-MS/MS Assay

The following diagram illustrates a typical experimental workflow for the quantification of Lenvatinib in human plasma using LC-MS/MS.



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Caption: A generalized workflow for Lenvatinib LC-MS/MS bioanalysis.



### **Detailed Experimental Protocols**

A comprehensive understanding of the experimental conditions is crucial for replicating or adapting a published method. Below are the detailed methodologies from some of the cited studies.

### Method 1: Range of 0.50-2000 ng/mL[1]

- Sample Preparation: Protein precipitation. To 95 μL of human plasma, 5 μL of the working solution was added.
- Chromatography:
  - Column: Synergi Fusion RP C18.
  - Mobile Phase: Not explicitly detailed in the provided abstract.
  - Run Time: 4 minutes.
- · Mass Spectrometry:
  - Ionization Mode: Not explicitly detailed in the provided abstract.
  - Detection: Tandem mass spectrometry (MS/MS).

#### Method 2: Range of 9.6-200 ng/mL[3][4]

- Sample Preparation: Protein precipitation with acetonitrile.
- Chromatography:
  - Column: XTerra MS C18.[3][4]
  - Mobile Phase: A gradient starting with 0.1% formic acid in water, with an increasing percentage of acetonitrile.[3][4]
  - Flow Rate: 0.2 mL/min.[3][4]
- Mass Spectrometry:



- Ionization Mode: Positive ion electrospray ionization (ESI+).[3][4]
- Detection: Tandem mass spectrometry (MS/MS).[3][4]
- MRM Transitions: Lenvatinib: m/z 427.602 > 371.000; Internal Standard (Propranolol): m/z 260.064 > 116.005.[3]

#### Method 3: Range of 1–1000 ng/mL[2]

- Sample Preparation: Not explicitly detailed in the provided abstract.
- · Chromatography:
  - Column: X-Terra RP18 (50 × 2.1 mm, 3.5 μm).[2]
  - Mobile Phase: Isocratic elution with methanol—water (10:90, v/v) containing 0.1% of formic acid.[2]
  - Flow Rate: 0.15 mL/min.[2]
  - Column Temperature: 35°C.[2]
  - Run Time: 3 minutes.[2]
- Mass Spectrometry:
  - Ionization Mode: Positive electrospray ionization.[2]
  - Detection: Tandem mass spectrometry (MS/MS).[2]

#### Method 4: Range of 10.20-501.60 pg/mL[6]

- Sample Preparation: Liquid-liquid extraction.
- · Chromatography:
  - Column: Zorbax Eclipse XDB-C18 (150×4.6 mm, 5 μ).[5]
  - Mobile Phase: Isocratic elution with acetonitrile:0.1% formic acid (80:20 v/v).[5]



- Flow Rate: 0.6 mL/minutes.[5]
- Mass Spectrometry:
  - Ionization Mode: Positive ion mode using a turbolon spray.[5]
  - Detection: Tandem mass spectrometry (MS/MS).[5]
  - MRM Transitions: Lenvatinib: m/z 427.10 → 370.10; Internal Standard (LTD4): m/z 430.30
    → 370.10.[5]

The selection of an appropriate LC-MS/MS method for Lenvatinib quantification will depend on the specific requirements of the study, including the desired sensitivity, the sample matrix, and the available instrumentation. The data and protocols presented in this guide offer a valuable starting point for researchers to compare and select the most suitable assay for their needs.

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